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Compound of Interest

Compound Name: Gadoquatrane

Cat. No.: B12659558

A comprehensive analysis of preclinical data reveals that Gadoquatrane, a next-generation
tetrameric macrocyclic gadolinium-based contrast agent (GBCA), exhibits exceptional long-
term stability, surpassing other approved macrocyclic GBCAs in key in vitro and in vivo
assessments. These findings position Gadoquatrane as a promising agent for minimizing the
long-term risks associated with gadolinium exposure in clinical settings.

Gadoquatrane's unique molecular structure, featuring four macrocyclic Gd-GlyMe-DOTA
cages, contributes to its high kinetic inertness and resistance to gadolinium ion (Gd3*) release.
[1][2] This heightened stability is a critical factor in the safety profile of GBCAS, as the release
of free Gd3* is associated with potential long-term health concerns, including gadolinium
deposition in various tissues.[3][4]

Comparative In Vitro Stability

Longitudinal studies assessing the stability of Gadoquatrane in comparison to other GBCAs
have consistently demonstrated its superior performance under various conditions.

Dissociation under Acidic Conditions

To accelerate the dissociation process for comparative analysis, studies were conducted under
harsh acidic conditions (pH 1.2). Gadoquatrane displayed a significantly longer dissociation
half-life compared to other macrocyclic agents, indicating a more robust chelate structure.[5]
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Gadolinium-Based Contrast Agent

Dissociation Half-life at pH 1.2 (37°C)

Gadoquatrane 28.6 days
Gadopiclenol 14.2 days
Gadoterate 2.7 days
Gadobutrol 14.1 hours
Gadoteridol 2.2 hours

Under these acidic conditions, after 35 days, only 56% of the gadolinium had dissociated from
Gadoquatrane, whereas gadoteridol showed complete dissociation within hours.

Stability in Human Plasma

Under physiological conditions (pH 7.4, 37°C), Gadoquatrane's stability is even more

pronounced. In human plasma, no measurable release of Gd3* was detected from

Gadoquatrane after 15 days, a performance similar to gadoterate. In contrast, other
macrocyclic GBCAs showed detectable levels of gadolinium release over the same period.

Gadolinium-Based Contrast Agent

Gd3* Release in Human Plasma after 15
days (%)

Gadoquatrane < 0.01 (Below Limit of Quantification)
Gadoterate < 0.01 (Below Limit of Quantification)
Gadobutrol 0.12
Gadopiclenol 0.20
Gadoteridol 0.20

A separate study analyzing complex stability in human serum over 21 days also found that the

observed Gd release for Gadoquatrane was below the limit of quantification.

In Vivo Stability and Gadolinium Retention
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Animal studies further corroborate the high in vivo stability of Gadoquatrane. A study in rats
investigated gadolinium concentration in mineralized bone one week after a single injection of
Gadoquatrane and other macrocyclic GBCAs.

Gadolinium Concentration in Bone

The results revealed a significantly lower gadolinium concentration in the femurs of rats
administered Gadoquatrane compared to those who received gadopiclenol or gadobutrol. This
suggests a lower propensity for in vivo dissociation and subsequent deposition in bone tissue.

Gadolinium-Based Median Gd Concentration Interquartile Range (IQR)
Contrast Agent in Femur (nmol Gdl/g) (nmol Gd/g)

<1 (Below Limit of
Gadoquatrane o N/A

Quantification)

Not explicitly stated, but lower
Gadobutrol i 1.2-35
than Gadopiclenol

Gadopiclenol Not explicitly stated 17 - 38

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this comparison
guide.

Kinetic Inertness Assessment at pH 1.2

The kinetic inertness of Gadoquatrane and other GBCAs was determined by measuring the
time course of dissociation under acidic conditions (pH 1.2) at 37°C.

o Sample Preparation: GBCAs were incubated at an equimolar Gd concentration of 25 pumol/L
in an acidic solution.

e Quantification of Free Gd3*: The concentration of released Gd3* ions was quantified using a
complexometric assay with Arsenazo Il as a colorimetric indicator.
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o Data Analysis: The dissociation half-lives were calculated by fitting the time course of Gd3+
release to a first-order kinetic model.

Gd3* Release in Human Plasma

The stability of the GBCAs in a physiological environment was assessed by measuring the
release of Gd3* in human plasma at pH 7.4 and 37°C.

e Incubation: GBCAs were incubated in human plasma.

o Separation: At various time points, ion exchange chromatography was used to separate the
free Gd3* from the chelated GBCA.

» Quantification: The concentration of released Gd3* was determined using inductively coupled
plasma mass spectrometry (ICP-MS).

o Limit of Quantification: The lower limit of quantification (LLOQ) for this assay was 0.01% of
the total Gd.

In Vivo Gadolinium Retention Study in Rats

This study aimed to evaluate the relationship between complex stability and gadolinium
deposition in bone.

e Animal Model: Healthy rats were used for the study.

e Administration: A single equimolar Gd dose of 0.6 mmol Gd/kg of Gadoquatrane,
gadobutrol, or gadopiclenol was administered intravenously. This dose is equivalent to a
human dose of 0.1 mmol Gd/kg.

o Tissue Collection: One week after the injection, the rats were euthanized, and their femurs
were collected for analysis.

e Analysis: Histological bone slices were analyzed for gadolinium content using laser ablation
coupled to inductively coupled plasma mass spectrometry (LA-ICP-MS).

Visualizing Experimental Workflows
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The following diagrams illustrate the workflows of the key experiments described above.

Experimental Workflow for Kinetic Inertness at pH 1.2

Sample Preparation Quantification Data Analysis
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Figure 1. Workflow for determining kinetic inertness under acidic conditions.

Experimental Workflow for Gd3* Release in Human Plasma
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Figure 2. Workflow for measuring gadolinium release in human plasma.

Workflow for In Vivo Gadolinium Retention Study

Administration Tissue Collection Analysis

Administer single IV dose of GBCA
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Figure 3. Workflow for the in vivo gadolinium retention study in rats.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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